6-(Piperazin-1-yl)-1H-indazole dihydrochloride
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Overview
Description
6-(Piperazin-1-yl)-1H-indazole dihydrochloride is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 6-(Piperazin-1-yl)-1H-indazole dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .
For industrial production, the synthesis may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
6-(Piperazin-1-yl)-1H-indazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
6-(Piperazin-1-yl)-1H-indazole dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 6-(Piperazin-1-yl)-1H-indazole dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological receptors. This compound may modulate the activity of enzymes or receptors by binding to their active sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
6-(Piperazin-1-yl)-1H-indazole dihydrochloride can be compared with other piperazine derivatives such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
Cyclopropyl(piperazin-1-yl)methanone: Noted for its increased water solubility and oral bioavailability.
What sets this compound apart is its unique indazole moiety, which may confer distinct biological activities and pharmacokinetic properties.
Properties
Molecular Formula |
C11H16Cl2N4 |
---|---|
Molecular Weight |
275.17 g/mol |
IUPAC Name |
6-piperazin-1-yl-1H-indazole;dihydrochloride |
InChI |
InChI=1S/C11H14N4.2ClH/c1-2-10(15-5-3-12-4-6-15)7-11-9(1)8-13-14-11;;/h1-2,7-8,12H,3-6H2,(H,13,14);2*1H |
InChI Key |
VXRNLYBVBXSWSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)C=NN3.Cl.Cl |
Origin of Product |
United States |
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